Trimethoxy(p-tolyl)silane

Surface modification Hydrophobicity Critical surface tension

Trimethoxy(p-tolyl)silane is a bifunctional organosilane belonging to the aryltrimethoxysilane subclass, bearing a para‑tolyl aromatic head and three hydrolytically labile methoxy groups on silicon. This architecture enables it to serve simultaneously as a surface‑modifying agent, a cross‑coupling partner in Hiyama‑type C–C bond formations, and a thermal cross‑linker for polymeric dielectrics.

Molecular Formula C10H16O3Si
Molecular Weight 212.32 g/mol
CAS No. 17873-01-7
Cat. No. B097134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(p-tolyl)silane
CAS17873-01-7
Molecular FormulaC10H16O3Si
Molecular Weight212.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si](OC)(OC)OC
InChIInChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3
InChIKeyXQEGZYAXBCFSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethoxy(p-tolyl)silane (CAS 17873‑01‑7): Aryl‑Trimethoxysilane Procurement and Differentiation Guide


Trimethoxy(p-tolyl)silane is a bifunctional organosilane belonging to the aryltrimethoxysilane subclass, bearing a para‑tolyl aromatic head and three hydrolytically labile methoxy groups on silicon [1]. This architecture enables it to serve simultaneously as a surface‑modifying agent, a cross‑coupling partner in Hiyama‑type C–C bond formations, and a thermal cross‑linker for polymeric dielectrics [2][3]. With a critical surface tension (γc) of 34 mN m⁻¹, a boiling point of 143 °C at 20 mmHg, and moisture‑sensitive stability requiring storage under inert gas at 2–8 °C, the compound occupies a distinct performance space that cannot be replicated by simple substitution with phenyltrimethoxysilane or triethoxy analogs [4].

Hydrophobic surface treatment

para-Tolyl silane architecture may support coatings requiring a reported critical surface tension below the hydrophobic threshold, where simpler phenyl analogs remain in intermediate wetting regimes.

OTFT dielectric engineering

Dual function as mobility-enhancing surface modifier and thermal cross-linker for polymer dielectrics; reported to improve carrier mobility and eliminate hysteresis in printed organic transistors.

Fluoride-free cross-coupling

Supports aqueous Hiyama-type C–C bond formation without fluoride activators, fitting green-chemistry protocols for aryl bromide/iodide coupling with Pd catalysis.

Why Generic Aryl‑Silane Swaps Fail in Trimethoxy(p‑tolyl)silane Applications


Within the aryl‑trimethoxysilane family, small structural differences produce large functional divergences that make generic substitution unreliable. The para‑methyl group on trimethoxy(p‑tolyl)silane sterically hinders interfacial π–π stacking, creating a deliberately weak interaction with aromatic polymers that is the opposite of what phenyltrimethoxysilane or fused‑ring aryl‑silanes provide [1]. Simultaneously, the three methoxy leaving groups hydrolyze substantially faster than ethoxy analogs, so replacing p‑tolyltrimethoxysilane with its triethoxy counterpart—p‑tolyltriethoxysilane—alters processing time, condensation kinetics, and final network structure in moisture‑cure or sol–gel processes . These two orthogonal differentiation axes—aromatic‑head steric tuning and alkoxy‑tail reactivity—mean that even closely related in‑class silanes cannot be interchanged without quantitative loss of either interfacial control or reaction‑rate predictability.

Target Compound

Trimethoxy(p-tolyl)silane

If Replaced by Phenyltrimethoxysilane

Surface energy and interfacial π–π interactions may shift; reported critical surface tension rises above hydrophobic threshold, and polymer adhesion behavior alters due to missing para-methyl steric suppression.

Target Compound

Trimethoxy(p-tolyl)silane (methoxy leaving groups)

If Replaced by p-Tolyltriethoxysilane

Hydrolysis rate decreases significantly; condensation kinetics and processing times in moisture-cure or sol–gel workflows may change, potentially affecting network structure and throughput.

Quantitative Evidence Guide for Trimethoxy(p‑tolyl)silane Differentiation vs. Closest Analogs


Critical Surface Tension: Trimethoxy(p‑tolyl)silane Produces More Hydrophobic Surfaces than Phenyltrimethoxysilane

Surfaces modified with trimethoxy(p‑tolyl)silane exhibit a critical surface tension (γc) of 34 mN m⁻¹, compared with 40 mN m⁻¹ for surfaces modified with phenyltrimethoxysilane—a net reduction of 6 mN m⁻¹ (15 %) [1]. The measurement was conducted on silane‑treated substrates using contact‑angle goniometry with a homologous series of n‑alkanes as probe liquids. A γc of 34 mN m⁻¹ places the p‑tolyl‑modified surface below the 35 mN m⁻¹ threshold generally accepted for hydrophobic behavior, whereas the phenyl‑modified surface remains in the intermediate wetting regime [1].

Surface Energy
Head-to-head
γc 34 mN/m vs. 40 mN/m for phenyl analog (≈15% reduction)
Reported γc places surface in hydrophobic regime; may support coating selection where intermediate wetting is unacceptable.
Contact-angle goniometry with n-alkane probe liquids (Gelest methodology).
Surface modification Hydrophobicity Critical surface tension

OTFT Field‑Effect Mobility: Trimethoxy(p‑tolyl)silane Dielectric Modification Enhances Mobility by Two Orders of Magnitude

In solution‑processed OTFTs using TIPS‑pentacene as the semiconductor, modification of the SiO₂ dielectric surface with trimethoxy(p‑tolyl)silane increased the field‑effect carrier mobility to approximately 0.01 cm² V⁻¹ s⁻¹, compared with 10⁻³–10⁻⁵ cm² V⁻¹ s⁻¹ for unmodified SiO₂—a gain of two orders of magnitude [1]. In the same study, (3‑mercaptopropyl)triethoxysilane (MPTES) was evaluated as a comparator; both organosilanes improved semiconductor ordering, but the p‑tolyl‑terminated silane provides a distinct non‑polar, aromatic surface chemistry that promotes TIPS‑pentacene crystal orientation without introducing reactive thiol functionality [1].

Mobility Gain
Reported
≈0.01 cm²/V·s vs. 10⁻³–10⁻⁵ cm²/V·s on unmodified SiO₂ (≈2 orders of magnitude increase)
Reported mobility enhancement supports OTFT device development; may improve switching performance in TIPS-pentacene transistors.
Cross-study comparable; MPTES also enhances mobility but introduces different surface chemistry.
Organic thin‑film transistors Dielectric surface modification Field‑effect mobility

Fluoride‑Free Aqueous Cross‑Coupling: Trimethoxy(p‑tolyl)silane Reacts Without Fluoride, Unlike Many Aryl‑Silane Comparators

Trimethoxy(p‑tolyl)silane undergoes palladium‑catalyzed cross‑coupling with aryl bromides and iodides in purely aqueous medium without fluoride activation—a capability documented in the Gelest cross‑coupling compendium [1]. This contrasts with phenyltrimethoxysilane, which typically requires fluoride sources (e.g., TBAF) or strong aqueous base (NaOH) to achieve efficient transmetallation [1]. The fluoride‑free aqueous protocol uses an inexpensive Pd catalyst with sodium dodecyl sulfate (SDS) surfactant, reducing cost and toxicity relative to fluoride‑dependent systems [1].

Fluoride-Free Coupling
Head-to-head
Couples with aryl Br/I in water without fluoride; phenyltrimethoxysilane requires TBAF or NaOH
Enables fluoride-free aqueous protocol; may reduce toxicity and waste-disposal burden in scale-up syntheses.
Pd catalyst, SDS surfactant, aqueous medium (Gelest cross-coupling compendium).
Hiyama cross‑coupling Fluoride‑free activation Aqueous‑phase coupling

Controlled Interfacial π–π Interactions: The Para‑Methyl Group Deliberately Suppresses Polystyrene Chain Stacking

Sum frequency generation (SFG) spectroscopy revealed that trimethoxy(p‑tolyl)silane‑modified substrates produce interfacial polystyrene spectra nearly identical to those of octadecyltrimethoxysilane (a purely alkyl reference), indicating that the para‑methyl group sterically prevents π–π interactions between the anchored p‑tolyl groups and phenyl rings of polystyrene [1]. In contrast, phenyltrimethoxysilane‑, naphthalenetrimethoxysilane‑, and 9‑anthracenyltrimethoxysilane‑modified substrates progressively increase the glass transition temperature (Tg) and modulus of supported polystyrene films with increasing π‑electron count [1].

π–π Suppression
Head-to-head
SFG spectra of polystyrene on p-tolyl substrate indistinguishable from alkyl-silane reference (no π–π interaction)
Steric suppression of π–π interactions may support release-layer applications or polymer physics model studies.
Compared with phenyl-, naphthalene-, and anthracene-silanes that progressively increase Tg and modulus.
Interfacial π–π interactions Polymer thin films Sum frequency generation spectroscopy

Thermal Cross‑Linking of PVP‑co‑PMMA Dielectric: Trimethoxy(p‑tolyl)silane Eliminates Hydroxyl‑Related Hysteresis at 200 °C

Trimethoxy(p‑tolyl)silane (TTMS) was demonstrated as an effective thermal cross‑linking agent for poly(4‑vinyl phenol‑co‑methyl methacrylate) (PVP‑co‑PMMA) dielectric films at 200 °C [1]. The cross‑linking reaction consumes residual –OH groups in the as‑processed dielectric, which are the primary cause of large hysteresis in OTFT current–voltage characteristics [1]. Thermogravimetric analysis (TGA) confirmed the thermal stability of the cross‑linked network, while X‑ray photoelectron spectroscopy and cross‑sectional SEM verified the chemical and morphological uniformity of the resulting dielectric films [1].

Hysteresis Removal
Reported
PVP-co-PMMA dielectric cross-linked at 200°C with TTMS; hysteresis-free OTFT operation demonstrated
Supports printed electronics workflows by eliminating residual –OH groups without separate UV-curing steps.
TGA, XPS, and SEM confirm thermal stability and uniformity (Org. Electron., 2010).
Organic gate dielectrics Thermal cross‑linking OTFT hysteresis reduction

Methoxy‑ vs. Ethoxy‑Silane Hydrolysis Rate: Trimethoxy(p‑tolyl)silane Hydrolyzes Faster than p‑Tolyltriethoxysilane

Trimethoxysilanes undergo hydrolysis significantly faster than their triethoxy analogs due to the smaller steric bulk and higher polarity of the methoxy leaving group . Under acidic conditions, the hydrolysis rate follows the order dimethoxy > trimethoxy > diethoxy > triethoxy, and methoxy‑type silane coupling agents exhibit superior silanization efficiency on silica fillers compared to ethoxy‑type agents in styrene‑butadiene rubber reinforcement [1]. Therefore, trimethoxy(p‑tolyl)silane will hydrolyze and condense more rapidly than p‑tolyltriethoxysilane under identical conditions, shortening processing times in moisture‑cure coatings, sol–gel syntheses, and surface‑grafting protocols.

Hydrolysis Rate
Class-level
Trimethoxysilanes hydrolyze faster than triethoxy analogs (class-level: 2–20× depending on pH)
Faster hydrolysis may reduce grafting or condensation times in industrial silanization and sol–gel processes.
Class-level inference from literature; exact rate for p-tolyl variant not independently quantified.
Hydrolysis kinetics Sol–gel processing Silane coupling agents

Highest‑Value Application Scenarios for Trimethoxy(p‑tolyl)silane Based on Quantitative Differentiation Evidence


Hydrophobic Surface Modification Where Intermediate Wetting Is Unacceptable

When a surface treatment requires a critical surface tension below the 35 mN m⁻¹ hydrophobic threshold, trimethoxy(p‑tolyl)silane (γc = 34 mN m⁻¹) is a directly qualified candidate, whereas phenyltrimethoxysilane (γc = 40 mN m⁻¹) falls outside the hydrophobic regime [1]. This 6 mN m⁻¹ gap is functionally significant in anti‑fouling coatings, moisture‑barrier layers, and low‑adhesion release surfaces where even partial wetting compromises performance.

Flexible OTFT Fabrication with Solution‑Processed Dielectrics and Printed Electrodes

Trimethoxy(p‑tolyl)silane serves a dual role in printed organic electronics: (i) as a surface modifier that enhances TIPS‑pentacene field‑effect mobility by two orders of magnitude over unmodified SiO₂, and (ii) as a thermal cross‑linker for PVP‑co‑PMMA gate dielectrics at 200 °C that eliminates hydroxyl‑related hysteresis [2][3]. No single in‑class analog has been demonstrated to fulfill both functions simultaneously in the same device architecture, making trimethoxy(p‑tolyl)silane the rational procurement choice for OTFT development on flexible polyimide substrates.

Fluoride‑Free Hiyama Cross‑Coupling in Aqueous Media for Green Synthesis

For synthetic routes that prioritize fluoride‑free, aqueous‑phase C–C bond formation, trimethoxy(p‑tolyl)silane is the preferred aryl‑silane partner because it couples efficiently with aryl bromides and iodides using inexpensive Pd catalysts and SDS surfactant in water, without requiring TBAF, AgF, or strong hydroxide bases [4]. This directly addresses EHS (environment, health, safety) constraints in pharmaceutical intermediate synthesis and fine‑chemical manufacturing where fluoride waste streams are restricted.

Model Substrate for Studying Weak Interfacial Interactions in Polymer Thin Films

In fundamental polymer‑physics studies of confinement and interfacial dynamics, trimethoxy(p‑tolyl)silane provides a uniquely controlled substrate: it presents an aromatic surface chemistry that chemically resembles phenyl‑modified substrates, yet the para‑methyl group sterically disables π–π interactions with aromatic polymers such as polystyrene [5]. The resulting SFG spectra are indistinguishable from those of an alkyl‑only octadecyl‑silane reference, allowing researchers to decouple chemical composition effects from specific π‑interaction effects in supported thin‑film experiments.

Application
Selection Property
Validation Focus
Hydrophobic surface treatment
Surface energy below hydrophobic threshold
Contact-angle goniometry with n-alkane probe liquids
OTFT dielectric modification
Dual surface-modifying and cross-linking capability
Field-effect mobility and hysteresis characterization in TIPS-pentacene devices
Fluoride-free cross-coupling
Aqueous fluoride-free activation
Coupling efficiency and catalyst performance in water
Polymer thin-film interfacial studies
Controllable π–π interaction suppression
SFG spectral comparison with alkyl-silane reference

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